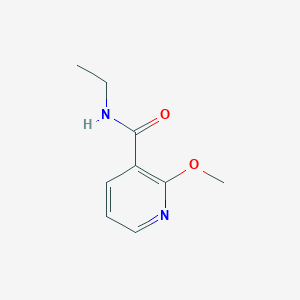
3-Pyridinecarboxamide, N-ethyl-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, N-ethyl-2-methoxy- is a heterocyclic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, an ethyl group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-ethyl-2-methoxy- typically involves the reaction of 3-pyridinecarboxylic acid with ethylamine and methanol under specific reaction conditions. The process can be summarized as follows:
Starting Materials: 3-pyridinecarboxylic acid, ethylamine, and methanol.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.
Procedure: The 3-pyridinecarboxylic acid is first converted to its corresponding acid chloride using the dehydrating agent. This intermediate is then reacted with ethylamine to form the N-ethyl-3-pyridinecarboxamide. Finally, the methoxy group is introduced by reacting the intermediate with methanol under basic conditions.
Industrial Production Methods
Industrial production of 3-Pyridinecarboxamide, N-ethyl-2-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, N-ethyl-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridinecarboxamides.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, N-ethyl-2-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, N-ethyl-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)pyridine-3-carboxamide
- 4-Pyridinecarboxaldehyde
- Nicotinaldehyde
Uniqueness
3-Pyridinecarboxamide, N-ethyl-2-methoxy- is unique due to its specific substitution pattern on the pyridine ring. The presence of both an ethyl group and a methoxy group imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
63380-15-4 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
N-ethyl-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-8(12)7-5-4-6-11-9(7)13-2/h4-6H,3H2,1-2H3,(H,10,12) |
Clave InChI |
NWIBNGDMUJCWIM-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=C(N=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


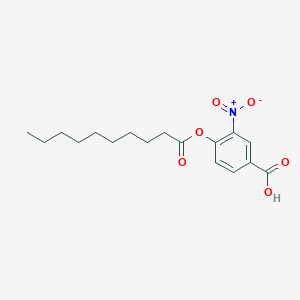
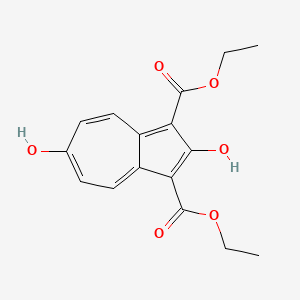
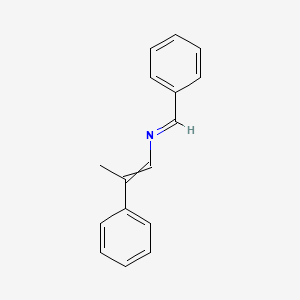

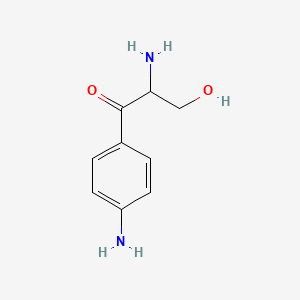
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)


![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)
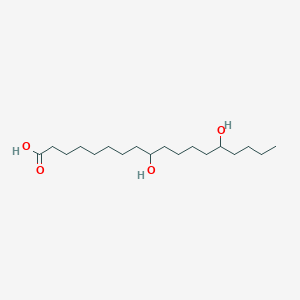
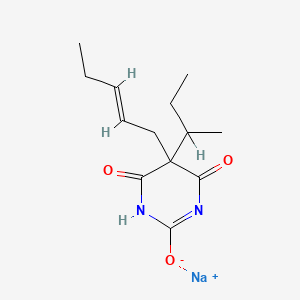

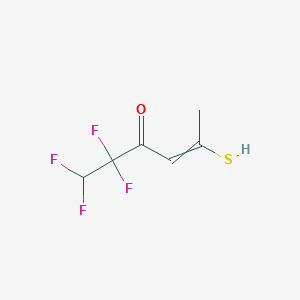
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
